2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)
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Overview
Description
2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-bromobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the benzamide with hydrazine hydrate.
Formation of the Butylidene Hydrazone: The final step involves the condensation of the hydrazinyl benzamide with 3-methyl-1-phenylbutanal under acidic conditions to form the butylidene hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, converting it to an amine.
Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzamide moiety can interact with DNA, potentially leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of 2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide lies in its combination of a bromine atom, a hydrazinyl group, and a butylidene moiety, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C20H22BrN3O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-14(2)12-18(15-8-4-3-5-9-15)23-24-19(25)13-22-20(26)16-10-6-7-11-17(16)21/h3-11,14H,12-13H2,1-2H3,(H,22,26)(H,24,25)/b23-18+ |
InChI Key |
GTYZIEIDPBJULP-PTGBLXJZSA-N |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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